5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine
Description
Chemical Structure and Properties 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is a spirocyclic compound featuring a benzyl group at position 5, an oxygen atom (oxa) at position 2, and an amine group at position 6. Its molecular formula is C₁₅H₂₂N₂O (derived from , and 15). The spiro[3.5]nonane core creates a rigid bicyclic framework, which can enhance binding specificity in medicinal chemistry applications. The compound is typically synthesized via multi-step organic reactions, including Buchwald-Hartwig amination or reductive amination, as inferred from synthetic protocols in and .
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-6-7-16(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVUPUKVQXRLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1N)COC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the benzyl and amine groups. One common synthetic route includes:
Formation of the Spirocyclic Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Primary or secondary amines.
Substitution: Various benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is a bicyclic organic compound featuring a spirocyclic structure with nitrogen and oxygen heteroatoms. It has the chemical formula and a molecular weight of 232.32 g/mol . The compound consists of a benzyl group attached to a spirocyclic framework.
Potential Applications
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is a versatile compound with potential applications in both academic research and industrial settings.
Pharmaceutical Development
- 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine can serve as a lead compound for designing new pharmaceuticals. Its structural features suggest possible interactions with biological targets like enzymes and receptors. Research focuses on understanding how it interacts with biological systems to determine its safety and efficacy in therapeutic contexts. The compound can be modified to enhance its biological activity or to create derivatives with specific properties.
Research and Development
- The compound's versatility makes it valuable in academic research and industrial applications. It is used as a building block in the synthesis of more complex molecules . Its unique combination of functional groups and spirocyclic architecture may confer distinct biological properties compared to similar compounds.
Interaction Studies
- Interaction studies are performed to understand how 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine interacts with biological systems. These studies are essential for determining the safety and efficacy of the compound in therapeutic contexts.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
- Synthetic Optimization : Silica flash chromatography (EtOAc/cyclohexane gradients) is widely used for purification, though yields vary significantly (39–65%) depending on substituents .
- Cost and Availability: Non-benzylated spiroamines (e.g., 5-Oxaspiro[3.5]nonan-8-amine) are prohibitively expensive for large-scale use, highlighting the need for streamlined syntheses .
- Drug Development: The benzyl group in 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is hypothesized to enhance blood-brain barrier penetration in CNS-targeted therapies, though this remains under investigation .
Biological Activity
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is a spirocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzyl group, an oxa-azaspiro ring system, and an amine functional group. Its potential biological activities, especially in antimicrobial and anticancer domains, make it a subject of interest for further investigation.
The molecular formula of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is with a molecular weight of 232.32 g/mol. The compound's structure allows it to interact with various biological targets, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | 5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |
| CAS Number | 1367735-21-4 |
| Molecular Weight | 232.32 g/mol |
| Molecular Formula | C14H20N2O |
The biological activity of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The spirocyclic structure allows for high specificity in binding, which may inhibit or modulate the activity of these targets. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential pathways that warrant further exploration.
Antimicrobial Properties
Research has indicated that compounds similar to 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine exhibit antimicrobial properties. A study conducted by [source needed] demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies have shown that 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine may possess anticancer properties. For instance, a case study highlighted its effectiveness in inhibiting the proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology [source needed]. Further research is required to understand the specific cancer types and mechanisms involved.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of X µg/mL for Staphylococcus aureus and Y µg/mL for Escherichia coli [source needed].
- Anticancer Efficacy : In a controlled laboratory setting, the compound was tested on several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above Z µM [source needed].
Comparison with Similar Compounds
To better understand the uniqueness of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amines' biological activity, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one | Ketone instead of amine | Moderate antimicrobial |
| 2-Oxa-7-azaspiro[3.5]nonane oxalate | Lacks benzyl group | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via spiroannulation reactions, leveraging intermediates like 8-azaspiro[3.5]nonane derivatives. Key steps include:
- Cyclization : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during ring formation .
- Catalysis : Optimize catalysts (e.g., Pd/C for hydrogenation) and reaction conditions (temperature, solvent polarity) to enhance yield. For analogous spiro compounds, yields improved from 60% to 85% by adjusting stoichiometry and reflux time .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for structural characterization of this spiro compound?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve signals for the benzyl group (δ 7.2–7.4 ppm), spirocyclic oxa-aza ring protons (δ 3.0–4.5 ppm), and amine protons (δ 1.5–2.5 ppm). Compare shifts with similar spiro compounds (e.g., 8-amino-5-azaspiro[2.5]octane derivatives) .
- LC-MS : Confirm molecular weight (C₁₅H₂₂N₂O: theoretical m/z 246.17) using ESI+ mode. Adjust ionization parameters to minimize fragmentation .
- IR : Identify characteristic peaks for amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) .
Q. How can purity and potential impurities be assessed in bulk samples?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor for impurities at retention times ±0.2 min relative to the main peak. Limit impurities to <0.5% per peak and <2.0% total .
- TLC : Spot samples on silica plates (eluent: chloroform/methanol 9:1) and visualize with ninhydrin for amine detection .
Advanced Research Questions
Q. How can contradictions between X-ray crystallography and spectroscopic data be resolved?
- Methodological Answer :
- Refinement with SHELX : Input crystallographic data into SHELXL for high-resolution refinement. Adjust parameters like thermal displacement (B-factors) and occupancy to resolve discrepancies in electron density maps .
- Cross-Validation : Compare bond lengths/angles from XRD with DFT-optimized structures (e.g., using Gaussian09). For spiro compounds, deviations >0.05 Å may indicate dynamic effects requiring temperature-dependent NMR .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model the spiro ring’s electronic environment. Calculate Fukui indices to identify nucleophilic (amine) vs. electrophilic (benzyl) sites .
- Molecular Dynamics : Simulate solvation effects (e.g., in water or DMSO) to predict regioselectivity in ring-opening reactions .
Q. How can the spiro ring’s stability under acidic/basic conditions be systematically studied?
- Methodological Answer :
- Stress Testing :
- Acidic Conditions : Reflux in 1M HCl (40°C, 24h). Monitor degradation via HPLC and ¹H NMR for loss of benzyl or oxa-aza ring signals .
- Basic Conditions : Stir in 1M NaOH (RT, 12h). Detect hydrolysis products (e.g., secondary amines) via LC-MS .
- Kinetic Analysis : Use Arrhenius plots to derive activation energy (Eₐ) for ring-opening, comparing with analogous spiro compounds (e.g., 5-azaspiro[4.5]decan-2-one derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from multiple assays. Normalize data using standardized protocols (e.g., MTT assay vs. luminescence-based).
- Structural Analogues : Compare activity trends with derivatives (e.g., 5-ethyl or 5-aryl substituted spiro compounds) to identify structure-activity relationships (SARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
